Methyl 3-(4-bromo-3-methoxyphenyl)-2-hydroxypropanoate
Description
Methyl 3-(4-bromo-3-methoxyphenyl)-2-hydroxypropanoate is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a hydroxypropanoate moiety
Properties
Molecular Formula |
C11H13BrO4 |
|---|---|
Molecular Weight |
289.12 g/mol |
IUPAC Name |
methyl 3-(4-bromo-3-methoxyphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C11H13BrO4/c1-15-10-6-7(3-4-8(10)12)5-9(13)11(14)16-2/h3-4,6,9,13H,5H2,1-2H3 |
InChI Key |
AOXQQHWRWYPUDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)OC)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromo-3-methoxyphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(4-bromo-3-methoxyphenyl)-2-hydroxypropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-bromo-3-methoxyphenyl)-2-hydroxypropanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(4-bromo-3-methoxyphenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-(4-bromo-3-methoxyphenyl)-2-hydroxypropanoate exerts its effects depends on the specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-bromo-3-methoxyphenyl)acetate: Similar structure but with an acetate group instead of a hydroxypropanoate group.
Methyl 3-bromo-4-methoxybenzoate: Similar structure but with a benzoate group instead of a hydroxypropanoate group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
